Selenourea

Vue d'ensemble

Description

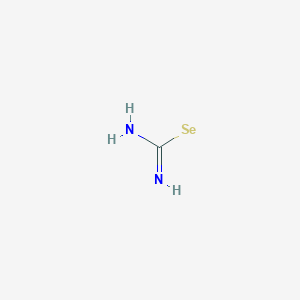

Selenourea is an organoselenium compound with the chemical formula Se=C(NH₂)₂. It is a white solid, although it can appear pink or grey when impure. This compound is notable for its stable, unhindered carbon-selenium double bond, which is relatively rare. This compound is used in the synthesis of selenium heterocycles and serves as a selenium analog of urea (O=C(NH₂)₂) and thiourea (S=C(NH₂)₂) .

Synthetic Routes and Reaction Conditions:

- this compound was first synthesized in 1884 by Auguste Verneuil through the reaction of hydrogen selenide and cyanamide:

Historical Synthesis: H2Se+N≡C−NH2→Se=C(NH2)2

More recent methods focus on the synthesis of substituted selenoureas. These can be synthesized using organic isoselenocyanates and secondary amines:Modern Methods: R−N=C=Se+NHR′R′′→Se=C(−NHR)(−NR′R′′)

Alternatively, isocyanides react with amines in the presence of elemental selenium:RN≡C+R2′NH+Se→R(H)NC(Se)NR2′

Industrial Production Methods:

- The reaction of hydrogen selenide with cyanamide is still used in industrial synthesis due to its simplicity and efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often forming selenium dioxide (SeO₂) as a major product.

Reduction: It can be reduced to form selenides.

Substitution: this compound can participate in substitution reactions, particularly with acyl chlorides to form N-acylselenoureas.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

Substitution: Acyl chlorides and amines are commonly used in substitution reactions.

Major Products:

Oxidation: Selenium dioxide (SeO₂)

Reduction: Selenides

Substitution: N-acylselenoureas

Applications De Recherche Scientifique

Selenourea has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of selenium-containing heterocycles and other organoselenium compounds.

Mécanisme D'action

Selenourea exerts its effects primarily through a photoinduced electron transfer (PET) mechanism. This process involves the transfer of an electron from the excited state of a fluorophore to the selenium atom in this compound, resulting in fluorescence quenching. The high quenching efficiency, reduced orbital energy gap, and higher negative free energy change of the electron transfer reaction are key characteristics of this compound .

Comparaison Avec Des Composés Similaires

Urea (O=C(NH₂)₂): Urea is the oxygen analog of selenourea and is widely used in fertilizers and pharmaceuticals.

Thiourea (S=C(NH₂)₂): Thiourea is the sulfur analog of this compound and is used in photography, gold extraction, and as a reagent in organic synthesis.

Uniqueness of this compound:

- This compound is unique due to its stable carbon-selenium double bond, which is less common compared to the carbon-oxygen and carbon-sulfur double bonds in urea and thiourea, respectively. This stability allows this compound to participate in a broader range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Activité Biologique

Selenourea is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is an organoselenium compound derived from urea, where one or more oxygen atoms are replaced by selenium. The incorporation of selenium is believed to enhance the biological properties of urea derivatives, making this compound a compound of interest for various applications, including anticancer and antiparasitic activities.

Biological Activities

1. Antiparasitic Activity

This compound has shown promising results in the treatment of parasitic infections, particularly against Leishmania species. A study synthesized a series of N-substituted selenoureas and evaluated their leishmanicidal activity against Leishmania infantum. The results indicated that specific structural modifications significantly enhanced their effectiveness. For instance, compounds with increased lipophilicity demonstrated improved cellular permeability and activity, with some derivatives exhibiting efficacy greater than the standard treatment miltefosine .

2. Anticancer Potential

This compound derivatives have been investigated for their anticancer properties. One notable study reported that a specific this compound compound (6c) exhibited significant cytotoxicity against various cancer cell lines, with an average GI50 value of 1.49 µM across the NCI60 cell line panel. The mechanism of action appeared to involve S phase cell cycle arrest and autophagic cell death, independent of caspase activation .

3. Catalytic Applications

In addition to its biological activities, this compound has been studied as an organocatalyst in asymmetric reactions. Research demonstrated that this compound-based catalysts could facilitate Michael addition reactions with high yields and selectivities, outperforming analogous thiourea catalysts in certain scenarios .

The biological effects of this compound are attributed to several mechanisms:

- Redox Activity : this compound undergoes oxidation in biological systems, producing elemental selenium and reactive species that can influence cellular processes. This redox activity is crucial for its antioxidant properties and potential therapeutic effects .

- Fluorescence Quenching : this compound has been shown to enhance fluorescence quenching through a photoinduced electron transfer (PET) mechanism, which could be utilized in monitoring protein dynamics and conformational changes .

- Cellular Interaction : The lipophilicity of this compound derivatives aids in their ability to penetrate cellular membranes, enhancing their bioavailability and efficacy against target cells .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Activity Type | Target Organism/Cell Line | IC50/EC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| This compound 6c | Anticancer | Various Cancer Cell Lines | 1.49 | S phase arrest, autophagy |

| Selenoureas 9-11 | Leishmanicidal | Leishmania infantum | < 12.09 | Lipophilicity enhancing cellular uptake |

| Selenoureas 5a-k | Organocatalyst | Acyclic and cyclic nucleophiles | High yields | Asymmetric catalysis via hydrogen bonding |

Case Studies

- Leishmanicidal Activity Study : A series of novel selenoureas were synthesized and tested against Leishmania species. The study revealed that specific modifications led to compounds with enhanced leishmanicidal activity compared to traditional treatments .

- Anticancer Efficacy Evaluation : The compound 6c was subjected to extensive testing across multiple cancer cell lines, demonstrating significant cytotoxic effects and suggesting potential for further development as an anticancer agent .

- Catalytic Efficiency Assessment : In a comparative study between this compound and thiourea catalysts in Michael addition reactions, selenoureas consistently provided higher yields and selectivities, indicating their superior catalytic properties .

Analyse Des Réactions Chimiques

Oxidation Reactions with Biological Oxidants

Selenourea reacts with various biological oxidants to form elemental selenium nanoparticles (SeNPs), exhibiting size-dependent redox activity:

| Oxidant | Rate Constant (M⁻¹s⁻¹) | Particle Size (nm) | Stabilizer Used | Redox Activity Observed |

|---|---|---|---|---|

| Hydroxyl radical (- OH) | 20–100 | BSA/SDS | ABTS- ⁻ reduction, DCFA oxidation | |

| Singlet oxygen (¹O₂) | 50–80 | SDS | Linear redox reactivity | |

| Hydrogen peroxide (H₂O₂) | 30–60 | BSA | Surface-area-dependent catalysis | |

| Peroxynitrite (ONOO⁻) | 40–90 | None | Free radical scavenging |

-

Mechanism : Oxidation proceeds via one- or two-electron pathways, yielding Se⁰ nanoparticles. Stabilizers like bovine serum albumin (BSA) or sodium dodecyl sulfate (SDS) control particle size and prevent aggregation .

-

Applications : SeNPs reduce ABTS- ⁻ radicals () and oxidize dichlorodihydrofluorescein (DCFA) to fluorescent DCF, demonstrating antioxidant/pro-oxidant duality .

Formation of Selenium Heterocycles

This compound serves as a precursor for synthesizing biologically active selenium-containing heterocycles:

-

Reaction : Reacts with α,β-unsaturated carbonyl compounds or halides to form selenazoles, selenadiazoles, and selenomorpholines .

-

Example :

-

Medicinal Relevance : Anti-inflammatory and antitumor activities reported for selenazole derivatives .

Photoinduced Electron Transfer (PET) Reactions

This compound quenches fluorophore fluorescence via ultrafast PET ():

| Fluorophore | Quenching Efficiency (SeU) | Quenching Efficiency (Thiourea) |

|---|---|---|

| Tetramethylrhodamine | 98% | 65% |

| Fluorescein | 95% | 50% |

Propriétés

InChI |

InChI=1S/CH3N2Se/c2-1(3)4/h(H3,2,3) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCFIOXGLBMWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3N2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024303 | |

| Record name | Selenourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenourea is a solid., Solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | SELENOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water., Soluble in alcohol, ether | |

| Record name | SELENOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.87 [mmHg] | |

| Record name | Selenourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PRISMS OR NEEDLES FROM WATER | |

CAS No. |

630-10-4 | |

| Record name | SELENOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SELENOUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Selenourea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W506YR523 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

200 °C (DECOMP) | |

| Record name | SELENOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.